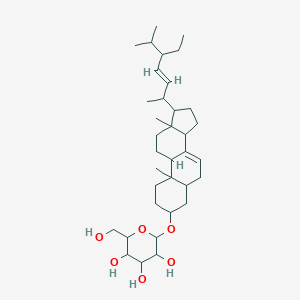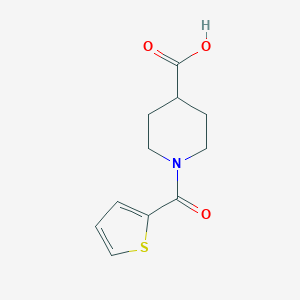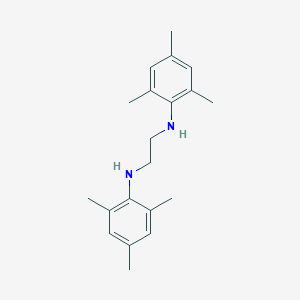
3-Bromo-1-tosylpiperidin-4-one
Vue d'ensemble
Description
3-Bromo-1-tosylpiperidin-4-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is known for its unique properties, including its ability to act as a precursor for the synthesis of several biologically active compounds.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
- Bromination and Oxidation: A study outlined the bromination and subsequent oxidation of disubstituted cyclohexanedione, leading to the synthesis of brominated compounds, with structural characterization achieved through x-ray analysis of its tosyl derivative (Niestroj, A., Bruhn, C., & Maier, M., 1998).
Applications in Medicinal Chemistry and Biology
- Enantioselective Approach Toward Dihydroisocoumarin: An enantioselective method was developed for 3,4-dihydroisocoumarin synthesis through the bromocyclization of styrene-type carboxylic acids. This method produced versatile building blocks with potential biological significance (Chen, J., Zhou, L., Tan, C., & Yeung, Y., 2012).
- PET Imaging of Corticotropin-Releasing Hormone Receptor: A radiobromination procedure was developed for the preparation of a high-affinity corticotropin-releasing hormone type 1 receptor antagonist, highlighting its potential use in mental health research (Lang, L., Ma, Y., Kim, B., Jagoda, E., Rice, K., Szajek, L., Contoreggi, C., Gold, P., Chrousos, G., Eckelman, W., & Kiesewetter, D., 2009).
- Synthesis of Novel Pyridine-Based Derivatives: A study described the synthesis of novel pyridine derivatives using palladium-catalyzed Suzuki cross-coupling reactions. These derivatives displayed potential biological activities such as anti-thrombolytic and biofilm inhibition (Ahmad, G., Rasool, N., Ikram, H., Khan, S., Mahmood, T., Ayub, K., Zubair, M., Al-Zahrani, E., Rana, U., Akhtar, M., & Alitheen, N., 2017).
Biochemical Reactions and Interactions
- Bromodomain Ligands: Research indicated the importance of 3,5-dimethylisoxazoles as bromodomain ligands, influencing gene transcription through histone–lysine acetylation. These findings could pave the way for the development of inhibitors with antiproliferative and anti-inflammatory properties (Hewings, D., Wang, M., Philpott, M., Fedorov, O., Uttarkar, S., Filippakopoulos, P., Picaud, S., Vuppusetty, C., Marsden, B., Knapp, S., & Conway, S., 2011).
- Reactions of trans-3-chloroacrylic Acid Dehalogenase: A study investigated the reactions of trans-3-chloroacrylic acid dehalogenase with acetylene substrates, demonstrating the enzyme's role in catabolizing components of commercially available fumigants and its potential biochemical significance (Wang, S., Person, M., Johnson, W., & Whitman, C., 2003).
Propriétés
IUPAC Name |
3-bromo-1-(4-methylphenyl)sulfonylpiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3S/c1-9-2-4-10(5-3-9)18(16,17)14-7-6-12(15)11(13)8-14/h2-5,11H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBKJKPYHSSCHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)C(C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50408012 | |
| Record name | 3-Bromo-1-tosylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50408012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
171009-41-9 | |
| Record name | 3-Bromo-1-tosylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50408012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B174262.png)




![6-Chloro-7-[(4-methoxyphenyl)methyl]purine](/img/structure/B174271.png)




![6-Chloroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B174288.png)
![5,6-dichloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B174289.png)
![3H-Pyrazolo[1,5-b][1,2,4]triazole-2-ethanol](/img/structure/B174292.png)